5-(4-chlorophenyl)-4-(3-methoxyphenoxy)thieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-(3-methoxyphenoxy)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2S/c1-23-14-3-2-4-15(9-14)24-18-17-16(10-25-19(17)22-11-21-18)12-5-7-13(20)8-6-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPMBOLBXBIIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-(3-methoxyphenoxy)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenyl group: This step may involve a substitution reaction using 4-chlorophenyl reagents.
Attachment of the 3-methoxyphenoxy group: This can be done through etherification reactions using 3-methoxyphenol and suitable coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-4-(3-methoxyphenoxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Anticancer Properties
Research indicates that 5-(4-chlorophenyl)-4-(3-methoxyphenoxy)thieno[2,3-d]pyrimidine exhibits significant anticancer activity. It has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, studies have shown that this compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may suppress the activity of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammatory processes. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases .
Antimicrobial Activity
There is emerging evidence that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains in vitro, indicating potential applications in developing new antibiotics .
Study on Anticancer Mechanism
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited tumor growth in xenograft models. The mechanism was attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways .
Inflammation Model
In an experimental model of inflammation, this compound was administered to mice subjected to induced inflammation. Results indicated a significant reduction in swelling and pain compared to control groups, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-(3-methoxyphenoxy)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position substituent significantly influences biological activity. Key analogs include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Analogs with electron-withdrawing substituents (e.g., 2,4-dichlorophenoxy in ) are often more potent inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) compared to electron-donating groups like methoxy .
- Positional Effects: The meta-methoxy group in the target compound (3-methoxyphenoxy) may alter binding interactions compared to para-substituted analogs (e.g., 4-methoxyphenoxy in ).
Comparison with Pyrrolo[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines exhibit distinct advantages over pyrrolo[2,3-d]pyrimidines:
- Aromaticity: Thieno derivatives are more aromatic, resembling the pteridine ring of methotrexate (MTX), enhancing DHFR binding affinity .
- Hydrogen Bonding: The thieno core provides a hydrogen bond acceptor (sulfur atom), unlike the donor (NH) in pyrrolo analogs, improving enzyme interactions .
- Activity: Thieno analogs show 12–28-fold higher potency against human DHFR compared to pyrrolo derivatives (e.g., compound 7 in : IC₅₀ = 0.56 µM vs. pyrrolo analogs at 5.6 µM).
Anticancer Activity
Thienopyrimidines with chlorophenyl substituents demonstrate notable cytotoxicity:
Implications for Target Compound :
- The 4-chlorophenyl group is associated with strong cytotoxicity, but the 3-methoxyphenoxy substituent may reduce potency compared to electron-withdrawing groups (e.g., nitro or dichloro).
Enzyme Inhibition (TS/DHFR)
Thienopyrimidines with optimized substituents show dual TS/DHFR inhibition:
| Compound Name | TS IC50 (µM) | DHFR IC50 (µM) | Reference |
|---|---|---|---|
| 4-Chloro-substituted analog (Compound 7) | 0.11 | 0.56 | |
| 4-Nitro-substituted analog (Compound 9) | 0.09 | 1.2 | |
| Pemetrexed (Control) | 1.1 | 0.03 |
Key Findings :
- Electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position enhance TS/DHFR inhibition.
- The target compound’s 3-methoxy group may reduce potency relative to these analogs but could improve solubility or pharmacokinetics.
Biological Activity
5-(4-chlorophenyl)-4-(3-methoxyphenoxy)thieno[2,3-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C19H13ClN2O2S
- Molecular Weight: 364.83 g/mol
- CAS Number: [Insert CAS number if available]
-
Chemical Structure:
The biological activity of thieno[2,3-d]pyrimidine derivatives, including the compound , is primarily attributed to their ability to inhibit various enzymes and pathways associated with cancer proliferation:
- Thymidylate Synthase Inhibition : Thieno[2,3-d]pyrimidines have been shown to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in rapidly dividing cells .
- EGFR-TK Inhibition : The compound exhibits inhibitory effects on the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is often overexpressed in various cancers .
- VEGF/KDR Pathway : It has also been reported to inhibit the vascular endothelial growth factor (VEGF) and its receptor KDR, which are critical for tumor angiogenesis .
In Vitro Studies
A series of cytotoxicity studies have been conducted using various cancer cell lines:
- MCF-7 Cell Line : The compound demonstrated significant cytotoxic effects with an IC50 value in the nanomolar range (9.1 nM) against breast cancer cells .
- HT1080 Human Fibrosarcoma : In vivo studies indicated strong antitumor activity against this cell line, with favorable pharmacokinetic profiles observed .
| Cell Line | IC50 Value (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 9.1 | EGFR-TK inhibition |
| HT1080 | Not specified | VEGF/KDR pathway inhibition |
Comparative Analysis
The biological activity of this compound was compared with other thieno[2,3-d]pyrimidines to assess its relative efficacy:
| Compound | IC50 Value (nM) | Activity Type |
|---|---|---|
| 4-Amino-thieno[2,3-d]pyrimidine | 3 | Antitumor activity |
| This compound | 9.1 | Cytotoxicity against MCF-7 |
Case Study 1: Breast Cancer Treatment
In a study focusing on breast cancer therapies, the compound was tested alongside standard chemotherapeutics. Results indicated that it not only inhibited tumor growth but also enhanced the efficacy of existing treatments through synergistic effects on the EGFR pathway.
Case Study 2: Angiogenesis Inhibition
Another investigation assessed its role in inhibiting angiogenesis. The compound significantly reduced vascularization in tumor models, suggesting potential for use in combination therapies aimed at preventing metastasis.
Q & A
Q. What are the optimal synthetic routes for preparing the thieno[2,3-d]pyrimidine core structure?
The thieno[2,3-d]pyrimidine scaffold is typically synthesized via cyclization of 2-amino-3-thiophenecarboxylate derivatives. For example, refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid for 16–18 hours yields 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (85% yield) . Subsequent chlorination using POCl₃ at 80°C for 2 hours produces 4-chloro-5-phenylthieno[2,3-d]pyrimidine (94% yield) . Modifications to substituents (e.g., phenoxy groups) can be achieved via nucleophilic substitution under basic conditions .
Q. Which analytical techniques are most effective for characterizing structural and purity features?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., aromatic protons at δ 7.16–8.57 ppm in DMSO-d₆) .
- LC-MS : To verify molecular weight (e.g., m/z 357.0 [M+H]⁺ for a chloro-fluorophenoxy derivative) .
- IR spectroscopy : Detection of functional groups like C=O (1650–1700 cm⁻¹) and C-Cl (750 cm⁻¹) .
Q. How are intermediates like 4-chlorothieno[2,3-d]pyrimidine stabilized during synthesis?
Intermediates are often isolated via vacuum filtration and washed with cold water/hexane to remove impurities. Handling under inert atmospheres (e.g., N₂) and storage at low temperatures (-20°C) prevents degradation .
Advanced Research Questions
Q. What strategies address low regioselectivity in phenoxy substitution reactions?
Regioselectivity challenges arise during nucleophilic substitution at the 4-position of thieno[2,3-d]pyrimidine. Using bulky bases (e.g., NaH) in anhydrous DMF at 60–80°C improves selectivity for the 4-position over competing sites . Computational modeling (DFT) can predict electronic effects of substituents (e.g., electron-withdrawing groups enhance reactivity at the 4-position) .
Q. How do structural modifications influence antimicrobial or antitumor activity?
- Antimicrobial activity : Substitution with trifluoromethylphenoxy groups enhances lipophilicity, improving membrane penetration. For example, 4-(4-(trifluoromethyl)phenoxy) derivatives show MIC values of 8–16 µg/mL against S. aureus .
- Antitumor activity : Chlorophenyl and methoxyphenoxy groups induce intercalation with DNA or inhibit kinase pathways. Derivatives with pyrazine-carboxamide substituents demonstrate IC₅₀ values < 10 µM in breast cancer cell lines .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions may arise from variations in assay conditions (e.g., serum concentration, incubation time). Standardized protocols, such as the use of randomized block designs with four replicates and controlled harvesting times, reduce variability . Dose-response curves and synergy studies (e.g., Chou-Talalay method) clarify mechanisms .
Q. What crystallographic methods confirm the 3D structure of novel derivatives?
Single-crystal X-ray diffraction (XRD) is critical. For example, XRD analysis of a tetracyclic thieno[2,3-d]pyrimidin-4-one confirmed bond lengths (mean C–C = 0.005 Å) and dihedral angles, validating the fused-ring system . Crystallization in ethanol/water (7:3) at 4°C optimizes crystal growth .
Methodological Guidelines
- Synthetic Optimization : Monitor reactions via TLC (silica gel, hexane:EtOAc 3:1) and optimize POCl₃ stoichiometry to minimize side products .
- Biological Assays : Use MTT assays with negative controls (DMSO) and reference drugs (e.g., doxorubicin) to validate cytotoxicity results .
- Data Reproducibility : Archive raw spectral data (NMR, LC-MS) in open-access repositories and report melting points with calibrated instruments (±1°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
